molecular formula C20H18FN3O4S2 B11421708 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11421708
M. Wt: 447.5 g/mol
InChI Key: XSJUYRUBAAELRT-UHFFFAOYSA-N
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Description

2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O4S2 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound features a complex structure that includes:

  • A pyrimidine ring
  • A sulfonyl group
  • A fluorophenyl acetamide moiety

Molecular Formula

The molecular formula for this compound is C17H19FN2O3SC_{17}H_{19}FN_2O_3S.

  • Molecular Weight : 356.41 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Research indicates that compounds similar to This compound may exhibit multitarget pharmacological properties. Specifically, they can act as inhibitors for various enzymes and receptors involved in inflammatory pathways.

Inhibition of COX and LOX Enzymes

Studies have shown that derivatives of sulfonamide compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. For instance, a related compound demonstrated IC50 values of 0.011 μM for COX-2 and 0.046 μM for 5-LOX, indicating potent anti-inflammatory activity .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed significant cytotoxic effects. For example, certain derivatives exhibited IC50 values as low as 6.26 μM against HCC827 cells .

Table: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
Compound AA5495.00
Compound BHCC8276.26
Compound CNCI-H3588.00

Antimicrobial Activity

In addition to antitumor effects, some derivatives have shown antimicrobial properties against Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus indicated promising results, suggesting potential utility as antimicrobial agents .

Case Study 1: Anti-inflammatory Efficacy

A study investigated the anti-inflammatory effects of a structurally similar compound in a rat model of formalin-induced pain. The results showed significant pain relief and reduced edema compared to control groups, supporting the compound's potential as an analgesic agent .

Case Study 2: Anticancer Activity

In a comparative study on the anticancer efficacy of various benzimidazole derivatives, one derivative demonstrated high selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. Preliminary data indicate favorable bioavailability and clearance rates in animal models, which are critical for further development into clinical candidates .

Table: Pharmacokinetic Parameters

ParameterValue
Cmax5807.18 ng/mL
Clearance (CL)3.24 mL/min/kg
Bioavailability (F)96.8%

Properties

Molecular Formula

C20H18FN3O4S2

Molecular Weight

447.5 g/mol

IUPAC Name

2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H18FN3O4S2/c1-12-3-4-13(2)16(9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-7-5-14(21)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

XSJUYRUBAAELRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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